3,5-DIMETHYL 1-(2-METHOXYETHYL)-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE -

3,5-DIMETHYL 1-(2-METHOXYETHYL)-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Catalog Number: EVT-4897218
CAS Number:
Molecular Formula: C19H20F3NO5
Molecular Weight: 399.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dimethyl 1-(2-methoxyethyl)-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate belongs to a class of organic compounds known as 1,4-dihydropyridines (DHPs). [] DHPs are well-known for their significant biological activities, particularly as calcium channel blockers. [] This specific compound is a derivative of nifedipine, a prominent calcium channel blocker used to treat hypertension. [] While this specific compound itself has not been widely studied for therapeutic use, its structural features and the activity shown by similar compounds make it a relevant molecule for scientific research, particularly in exploring structure-activity relationships within the DHP class.

Synthesis Analysis

Although a specific synthesis procedure for dimethyl 1-(2-methoxyethyl)-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate is not detailed in the provided papers, its synthesis likely involves a modified Hantzsch reaction. This classic multicomponent reaction is commonly used to synthesize 1,4-dihydropyridines. [] A typical Hantzsch synthesis involves the condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and an amine source (like ammonia or ammonium acetate). []

Molecular Structure Analysis
  • Oxidation: DHPs can be readily oxidized to the corresponding pyridine derivatives. [] This oxidation is often facilitated by oxidizing agents or even by exposure to air and light.
  • Reduction: The dihydropyridine ring can be reduced to a tetrahydropyridine using reducing agents like sodium borohydride. []
  • Hydrolysis: The ester groups of DHPs can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acids. []
Mechanism of Action

Dimethyl 1-(2-methoxyethyl)-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate, being a 1,4-dihydropyridine derivative, is expected to exert its biological effects primarily by interacting with L-type voltage-dependent calcium channels (L-VDCCs). [, ]

These channels play a critical role in regulating calcium influx into cells, particularly in excitable tissues like cardiac and smooth muscle. DHPs, in general, bind to a specific site on the L-VDCC, typically in a voltage-dependent manner. [, ] This binding interferes with the channel's conformational changes required for calcium influx, leading to a decrease in intracellular calcium levels.

Physical and Chemical Properties Analysis
  • Physical State: Likely a solid at room temperature, as are most DHPs. []
  • Solubility: It would likely exhibit some solubility in organic solvents. The presence of the 2-methoxyethyl group might enhance its solubility in polar solvents compared to DHPs with solely alkyl ester substituents. []
  • Stability: 1,4-Dihydropyridines are known to be susceptible to oxidation and light degradation. []
Applications
  • Structure-Activity Relationship (SAR) Studies: This compound can be used to explore how structural modifications to the DHP scaffold affect calcium channel blocking activity. [, ] This information is crucial for designing new and improved drugs for hypertension, angina, and other conditions.
  • Drug Delivery Research: Due to the potential for improved solubility compared to less substituted DHPs, it could be investigated for its suitability in novel drug delivery systems. []

(+)-Isopropyl 2-Methoxyethyl 4-(2-Chloro-3-Cyanophenyl)-1,4-Dihydro-2,6-Dimethylpyridine-3,5-Dicarboxylate

  • Compound Description: This compound is a L-type calcium channel blocker. It is investigated in combination with cholinesterase inhibitors, specifically donepezil, for the potential treatment of memory impairment [, ].

Nifedipine (Dimethyl 1,4-Dihydro-2,6-Dimethyl-4-(2-Nitrophenyl)pyridine-3,5-Dicarboxylate)

  • Compound Description: Nifedipine is a well-known dihydropyridine calcium channel blocker used to treat hypertension and angina [, , , ].

Nicardipine (2-[4-(4-Benzhydryl-1-Piperazinyl)Phenyl]Ethyl Methyl 1,4-Dihydro-2,6-Dimethyl-4-(3-Nitrophenyl)-3,5-Pyridinedicarboxylate Hydrochloride)

  • Compound Description: Nicardipine is another dihydropyridine calcium channel blocker known for its antihypertensive properties [, , , ].

FRC-8653 (2-Methoxyethyl (E)-3-Phenyl-2-Propen-1-yl (±)-1,4-Dihydro-2,6-Dimethyl-4-(3-Nitrophenyl)Pyridine-3,5-Dicarboxylate)

  • Compound Description: FRC-8653 is a dihydropyridine derivative investigated for its calcium antagonist and vasorelaxant effects [, , ].

Manidipine (2-[4-(Diphenylmethyl-1-Piperazinyl)Ethyl] Methyl 1,4-Dihydro-2,6-Dimethyl-4-(3-Nitrophenyl)-3,5-Pyridinedicarboxylate Dihydrochloride)

  • Compound Description: Manidipine, a dihydropyridine calcium channel blocker, is recognized for its antihypertensive activity [].

TC-81 ((±)-3-(Benzylmethylamino)-2,2-Dimethylpropyl Methyl 4-(2-Fluoro-5-Nitrophenyl)-1,4-Dihydro-2,6-Dimethyl-3,5-Pyridinedicarboxylate Hydrochloride)

  • Compound Description: TC-81 is a newly synthesized calcium antagonist studied for its absorption, metabolism, and excretion profiles in rats and dogs [, ].

NKY-722 ((±)-3-(4-Allyl-1-Piperazinyl)-2,2-Dimethylpropyl Methyl 1,4-Dihydro-2,6-Dimethyl-4-(3-Nitrophenyl)-3,5-Pyridinedicarboxylate Dihydrochloride)

  • Compound Description: NKY-722, a water-soluble dihydropyridine derivative, is investigated for its calcium antagonist effects and its impact on endothelium-dependent and -independent contractions in canine arteries [, ].

Dimethyl 4-(2-Chlorophenyl)-1,4-Dihydro-2,6-Dimethyl-3,5-Pyridinedicarboxylate (DCDDP)

  • Compound Description: DCDDP, a dihydropyridine calcium antagonist, is studied for its effects on chronic pulmonary hypertension in rats [, ].
  • Compound Description: Bay K 8644 is a dihydropyridine derivative known to activate voltage-dependent and non-voltage-dependent calcium channels [, ].

Methyl (RS)-1-Phenyl-2-Piperidinoethyl (RS)-1,4-Dihydro-2,6-Dimethyl-4-(2-Thiazolyl)Pyridine-3,5-Dicarboxylate Hydrochloride

  • Compound Description: This bulky olefin dihydropyridine derivative was the subject of a study focusing on its solid-state photodimerization properties [].

(4RS,1'RS)-Methyl 1-Phenyl-2-Piperidinoethyl 1,4-Dihydro-2,6-Dimethyl-4-(2-Thienyl)Pyridine-3,5-Dicarboxylate Methanol Solvate

  • Compound Description: This compound is another 1,4-dihydropyridine derivative that highlights the common structural features of this class of compounds [].

MN9202 (Methyl Pentyl 1,4-Dihydro-2,6-Dimethyl-4-(3-Nitrophenyl)-3,5-Pyridinedicarboxylate)

  • Compound Description: MN9202 is a dihydropyridine derivative investigated for its protective effects against shock induced by intestinal ischemia-reperfusion injury in rabbits and its impact on calcium transport and lipid peroxidation in red blood cells [, ].

Dialkyl 4-(3-Aminophenyl)-1,4-Dihydro-2,6-Dimethylpyridine-3,5-Dicarboxylates

  • Compound Description: This group of dihydropyridines serves as synthetic intermediates for generating a variety of derivatives with diverse substituents at the 3-amino group [].

Properties

Product Name

3,5-DIMETHYL 1-(2-METHOXYETHYL)-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

IUPAC Name

dimethyl 1-(2-methoxyethyl)-4-[2-(trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C19H20F3NO5

Molecular Weight

399.4 g/mol

InChI

InChI=1S/C19H20F3NO5/c1-26-9-8-23-10-13(17(24)27-2)16(14(11-23)18(25)28-3)12-6-4-5-7-15(12)19(20,21)22/h4-7,10-11,16H,8-9H2,1-3H3

InChI Key

CULAJLZTHFJYDC-UHFFFAOYSA-N

SMILES

COCCN1C=C(C(C(=C1)C(=O)OC)C2=CC=CC=C2C(F)(F)F)C(=O)OC

Canonical SMILES

COCCN1C=C(C(C(=C1)C(=O)OC)C2=CC=CC=C2C(F)(F)F)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.